2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
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Overview
Description
2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a propyl group, and a pentaazacyclopentaindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Construction of the Pentaazacyclopentaindene Core: This step involves the cyclization of a suitable precursor containing nitrogen atoms. The cyclization can be achieved through a series of condensation reactions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its biological activity.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-6-methyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
- 2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
Uniqueness
2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs
Properties
Molecular Formula |
C15H25N5O2 |
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Molecular Weight |
307.39 g/mol |
IUPAC Name |
3-cyclohexyl-9-propyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione |
InChI |
InChI=1S/C15H25N5O2/c1-2-8-17-9-18-13-12(16-14(18)21)20(15(22)19(13)10-17)11-6-4-3-5-7-11/h11-13H,2-10H2,1H3,(H,16,21) |
InChI Key |
OYNJUBUSLQSFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN2C3C(NC2=O)N(C(=O)N3C1)C4CCCCC4 |
Origin of Product |
United States |
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